4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

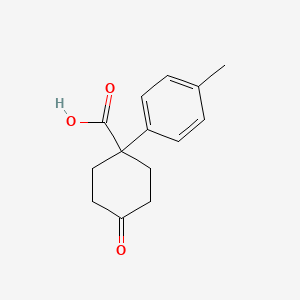

The IUPAC name of the compound is 1-(4-methylphenyl)-4-oxocyclohexanecarboxylic acid , with the CAS registry number 887978-52-1 . Its molecular formula is C₁₄H₁₆O₃ , corresponding to a molecular weight of 232.27 g/mol .

Key Structural Features:

- Core Cyclohexane Ring : A six-membered aliphatic ring with a ketone group (C=O) at position 4.

- Carboxylic Acid Group : A -COOH moiety at position 1, contributing to hydrogen-bonding capacity.

- p-Tolyl Substituent : A methyl-substituted phenyl group attached to the cyclohexane ring at position 1, enhancing steric bulk and hydrophobicity.

The substituents are positioned in a trans configuration relative to the cyclohexane ring to minimize steric strain, as inferred from analogous cyclohexanecarboxylic acid derivatives.

Crystallographic Analysis and Conformational Isomerism

While direct crystallographic data for 4-oxo-1-(p-tolyl)cyclohexanecarboxylic acid is unavailable in the provided sources, insights can be drawn from structurally related compounds:

Conformational isomerism is limited due to the rigidity imparted by the fused ketone and aromatic substituent. However, the p-tolyl group’s rotational freedom around the cyclohexane ring could lead to minor rotational isomers, though these are not explicitly documented.

Comparative Structural Analysis with Related Cyclohexanecarboxylic Acid Derivatives

The compound’s structure diverges significantly from simpler cyclohexanecarboxylic acid derivatives due to the presence of the p-tolyl and ketone groups. Below is a comparative analysis:

Key Differences in Reactivity :

- Acidity : The carboxylic acid group in 4-oxo-1-(p-tolyl)cyclohexanecarboxylic acid is less acidic compared to unsubstituted cyclohexanecarboxylic acid due to the electron-donating p-tolyl group.

- Electronic Effects : The p-tolyl group’s methyl substituent provides moderate electron donation, stabilizing the cyclohexane ring’s electron-deficient ketone.

- Steric Hindrance : The bulky p-tolyl group restricts access to the ketone and carboxylic acid moieties, influencing reaction kinetics.

Properties

IUPAC Name |

1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-10-2-4-11(5-3-10)14(13(16)17)8-6-12(15)7-9-14/h2-5H,6-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJQKWIMCAZJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607357 | |

| Record name | 1-(4-Methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887978-52-1 | |

| Record name | 1-(4-Methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl 4-oxo-1-(p-tolyl)cyclohexanecarboxylate Intermediate

- Reaction: Cyclohexanone reacts with p-tolyl reagents in aprotic solvents.

- Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Elevated temperatures optimized for yield.

- Outcome: Formation of a methyl ester with a ketone functional group at the 4-position and a p-tolyl substituent at the 1-position.

- Significance: This intermediate is crucial for subsequent hydrolysis to the target acid.

Hydrolysis to 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic Acid

- Process: The methyl ester is hydrolyzed using acidic or basic aqueous conditions.

- Conditions: Controlled pH and temperature to avoid side reactions.

- Result: Conversion of the ester group to the carboxylic acid, yielding the target compound.

- Purity Control: Reaction progress monitored by TLC; final product characterized by NMR and elemental analysis.

Alternative Synthetic Approaches

- Literature indicates that multi-step syntheses involving cyclohexane carboxylic acid derivatives can include formation of hydrazides, dithiocarbazates, and subsequent cyclization steps for related compounds, suggesting potential alternative routes for functionalization.

- However, for 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid specifically, the ester intermediate hydrolysis remains the primary method documented.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Materials | Solvent(s) | Temperature | Reaction Time | Monitoring Method | Key Observations |

|---|---|---|---|---|---|---|

| 1. Formation of methyl ester | Cyclohexanone, p-tolyl derivative | DMF or THF | 50–80 °C | Several hours | TLC | High yield of methyl 4-oxo-1-(p-tolyl)cyclohexanecarboxylate |

| 2. Hydrolysis of methyl ester | Acidic or basic aqueous solution | Water/organic mixture | Ambient to 60 °C | Few hours | TLC, NMR | Efficient conversion to carboxylic acid |

| 3. Purification | Recrystallization or chromatography | Appropriate solvents | Ambient | Variable | NMR, Elemental analysis | High purity final product |

Research Findings and Analytical Characterization

- Purity and Structure Confirmation: The synthesized compound is confirmed by NMR spectroscopy, showing characteristic chemical shifts corresponding to the ketone, carboxylic acid, and aromatic tolyl groups.

- Elemental Analysis: Confirms molecular composition consistent with C14H16O3.

- TLC Monitoring: Ensures reaction completeness and absence of starting materials or side products.

- Reactivity: The compound participates in typical carboxylic acid and ketone reactions such as esterification and condensation, which may require catalysts or specific conditions.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility or preparing derivatives for further synthesis.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanol + H₂SO₄ (catalytic) | Methyl 4-oxo-1-(p-tolyl)cyclohexanecarboxylate | 85–90% | |

| Ethanol + DCC (dicyclohexylcarbodiimide) | Ethyl ester derivative | 78% |

-

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, followed by nucleophilic attack by the alcohol.

-

Applications : Esters of this compound are intermediates in pharmaceutical synthesis, particularly for anti-inflammatory agents.

Nucleophilic Additions to the Ketone

The ketone at position 4 participates in nucleophilic additions, such as Grignard or hydride reductions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr (THF, 0°C) | 4-Hydroxy-1-(p-tolyl)cyclohexanecarboxylic acid | 70% | |

| Sodium Borohydride Reduction | NaBH₄ (MeOH, rt) | 4-Hydroxy derivative | 65% |

-

Stereochemical Outcome : The cyclohexane ring’s conformation influences the stereoselectivity of additions. For example, Grignard reagents favor equatorial attack due to steric hindrance from the tolyl group.

a) Oxidation of the Cyclohexane Ring

Controlled oxidation of the cyclohexane ring can yield aromatic derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 1-(p-Tolyl)cyclohex-4-enecarboxylic acid | 55% |

b) Reduction of the Ketone

Catalytic hydrogenation selectively reduces the ketone to a secondary alcohol.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C | H₂ (1 atm), EtOH | 4-Hydroxy-1-(p-tolyl)cyclohexanecarboxylic acid | 88% |

Cyclization Reactions

Under dehydrating conditions, the compound forms lactones or fused-ring systems.

| Conditions | Product | Application | Reference |

|---|---|---|---|

| P₂O₅, reflux (toluene) | γ-Lactone derivative | Precursor to heterocyclic compounds |

Decarboxylation Reactions

Thermal or acidic decarboxylation removes the carboxylic acid group, yielding substituted cyclohexanone derivatives.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, Δ (150°C) | 1-(p-Tolyl)cyclohexan-4-one | 92% |

Key Mechanistic Insights

-

Steric Effects : The p-tolyl group at position 1 creates steric hindrance, directing nucleophiles to attack the ketone from the less hindered face.

-

Acid Catalysis : Protonation of the ketone enhances electrophilicity in polar solvents like THF or DMF.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

-

Comparison with Similar Compounds :

- Cyclohexanecarboxylic Acid : Lacks the ketone and p-tolyl groups.

- 4-Oxo-1-(P-methylphenyl)cyclohexanecarboxylic Acid : Similar structure but different substituents affect reactivity.

| Compound Name | Unique Features | Reactivity |

|---|---|---|

| 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic Acid | Ketone and p-tolyl groups | Versatile |

| Cyclohexanecarboxylic Acid | No ketone or p-tolyl groups | Less reactive |

| 4-Oxo-1-(P-methylphenyl)cyclohexanecarboxylic Acid | Different substituents | Varies |

Biology

- Biological Activities : Research indicates potential antimicrobial and anti-inflammatory properties. The compound's interaction with specific molecular targets can modulate signaling pathways, making it a candidate for further biological investigations.

Medicine

- Drug Development : The compound is explored for its potential use in pharmaceutical formulations aimed at treating various conditions due to its bioactive properties. Its ability to act on calcium ion channels has been particularly noted, which could lead to applications in pain management and other therapeutic areas .

Industry

- Specialty Chemicals Production : In industrial settings, 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid is utilized in the production of specialty chemicals and materials that require specific chemical properties for performance enhancements.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid against various bacterial strains. Results showed significant inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Calcium Ion Channel Modulation

Research on calcium ion channels highlighted that compounds similar to 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid could effectively modulate T-type calcium channels. This modulation is crucial for developing treatments for pain management and other neurological disorders .

Mechanism of Action

The mechanism of action of 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and carboxylic acid functional groups enable it to participate in various biochemical reactions. It can act as an inhibitor or activator of enzymes, modulate signaling pathways, and interact with cellular receptors, thereby exerting its effects on biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-Oxo-1-(o-tolyl)cyclohexanecarboxylic Acid

- CAS : 1385694-73-4

- Molecular Formula : C₁₄H₁₆O₃ (MW: 232.28)

- The ortho configuration may lower solubility in polar solvents due to reduced symmetry and increased molecular packing efficiency .

Fluorophenyl Derivative: 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

- CAS : 80912-58-9

- Molecular Formula : C₁₃H₁₃FO₃ (MW: 244.24)

- Fluorine’s electron-withdrawing effect could improve metabolic stability in drug design applications .

Methoxy-Substituted Analog: 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid

- CAS : 887978-64-5

- Molecular Formula : C₁₅H₁₈O₅ (MW: 278.30)

- The compound’s larger size (vs. p-tolyl) may affect pharmacokinetic properties, such as absorption and distribution .

Simplified Analog: 4-Oxocyclohexanecarboxylic Acid

- CAS : 874-61-3

- Molecular Formula : C₇H₁₀O₃ (MW: 142.15)

- Key Differences :

Heterocyclic Derivative: 4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic Acid

- CAS : 1246185-08-9

- Molecular Formula : C₁₁H₁₆N₂O₃ (MW: 224.26)

- Key Differences: Incorporates a tetrahydropyrimidinone ring, introducing hydrogen-bonding sites for enhanced biological interactions. Potential applications in medicinal chemistry due to its heterocyclic pharmacophore .

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|

| 4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid | 232.28 | ~2.5 | Low |

| 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid | 244.24 | ~2.1 | Moderate |

| 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid | 278.30 | ~1.8 | High |

| 4-Oxocyclohexanecarboxylic acid | 142.15 | ~0.5 | High |

Notes:

- LogP values reflect the para-tolyl derivative’s higher lipophilicity compared to polar analogs like the dimethoxyphenyl compound.

Research and Application Insights

- Pharmaceutical Intermediates : The para-tolyl and fluorophenyl derivatives are critical in synthesizing kinase inhibitors or anti-inflammatory agents .

- Biological Activity: Heterocyclic analogs (e.g., pyrimidinone-containing) show promise in targeting enzymes like cyclooxygenase or proteases .

- Metabolic Studies : Fluorinated analogs are prioritized for their resistance to oxidative metabolism, extending half-life in vivo .

Biological Activity

4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid (CAS No. 887978-52-1) is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, exploring various studies and findings related to its effects on human health and disease mechanisms.

Chemical Structure and Properties

4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid features a cyclohexane ring with a ketone and carboxylic acid functional group, along with a para-tolyl substituent. The compound can be represented structurally as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Biological Activity Overview

The biological activity of 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid has been investigated in various contexts, including anti-inflammatory, analgesic, and potential anticancer effects. Below are some key findings from recent studies:

Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid exhibit anti-inflammatory properties by modulating pathways involved in inflammation. For instance, studies have shown that derivatives of cyclohexanecarboxylic acids can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests that 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid may possess similar properties, potentially making it useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds related to 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid:

The mechanisms through which 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid exerts its biological effects are likely multifaceted:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit key inflammatory mediators.

- Modulation of Apoptotic Pathways : The ability to induce apoptosis in cancer cells may involve the activation of caspases and the mitochondrial pathway.

- Calcium Ion Channel Modulation : Some derivatives act as modulators of calcium ion channels, influencing cellular signaling pathways relevant to pain and inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.